6,8-Dioxa-2-azaspiro[3.5]nonane is a chemical compound characterized by its unique spirocyclic structure, which consists of a nitrogen atom and two oxygen atoms incorporated into a nonane framework. This compound is classified under the category of spiro compounds, which are known for their distinctive geometric and electronic properties, making them of interest in various fields including medicinal chemistry and materials science. The molecular formula for 6,8-dioxa-2-azaspiro[3.5]nonane is with a molecular weight of approximately 157.21 g/mol .
The synthesis of 6,8-dioxa-2-azaspiro[3.5]nonane typically involves several steps that can vary based on the specific precursor materials used. One common synthetic route includes:
In industrial settings, the synthesis may be optimized for yield and purity through continuous flow techniques and advanced purification methods such as distillation or crystallization. For instance, the use of chloroacetyl chloride in combination with a base can facilitate the formation of intermediates that undergo self-cyclization to yield the desired spiro compound .
The structure of 6,8-dioxa-2-azaspiro[3.5]nonane features a spiro configuration where two rings share a single atom (the nitrogen atom). The presence of oxygen atoms contributes to its unique reactivity and stability.
6,8-Dioxa-2-azaspiro[3.5]nonane can participate in various chemical reactions:
The conditions for these reactions vary:
The mechanism of action for 6,8-dioxa-2-azaspiro[3.5]nonane involves its interaction with specific molecular targets such as enzymes or receptors within biological systems. The unique spirocyclic structure allows it to fit into binding sites on these targets, potentially modulating their activity through inhibition or activation pathways. This interaction may influence signal transduction processes, gene expression, or metabolic pathways depending on the context of its application .
The compound exhibits stability under standard laboratory conditions but may react under specific conditions as detailed in previous sections concerning oxidation and reduction reactions .
6,8-Dioxa-2-azaspiro[3.5]nonane has several scientific applications:
Spirocyclic compounds represent a distinctive class of three-dimensional molecular architectures characterized by rings sharing a single atom (the spiro atom), typically a quaternary carbon or heteroatom. This unique connectivity imposes significant geometric constraints, reducing molecular flexibility and locking substituents into specific orientations. In drug discovery, this rigidity translates to enhanced binding selectivity and reduced entropic penalties upon target engagement compared to planar or linear scaffolds [1] [5]. Spiroheterocycles, incorporating heteroatoms (e.g., N, O) within or adjacent to the spiro junction, further expand structural and electronic diversity. These features facilitate precise modulation of pharmacokinetic and physicochemical properties, including solubility, lipophilicity, and metabolic stability, making them invaluable tools for addressing complex drug design challenges [4] [8].
The integration of spiroheterocycles like 6,8-Dioxa-2-azaspiro[3.5]nonane addresses multiple objectives in rational drug design:
6,8-Dioxa-2-azaspiro[3.5]nonane features a central quaternary spiro carbon linking a saturated 6-membered 1,4-dioxane ring and a 4-membered azetidine ring. This architecture distinguishes it from common spirocyclic counterparts:
Table 1: Structural and Property Comparison of Key Spiro Scaffolds
Spiro Scaffold | Ring System | Key Heteroatoms | Fsp³ | Notable Properties | Limitations | |
---|---|---|---|---|---|---|
6,8-Dioxa-2-azaspiro[3.5]nonane | [3.5]nonane | 2N, 2O | 0.80 | High polarity (O-atoms), conformational rigidity, improved solubility | Potential hydrolytic instability of dioxane ring | |
7-Azaspiro[3.5]nonane | [3.5]nonane | 1N | 0.75 | Enhanced metabolic stability (e.g., BMS-986318), potent FXR agonism | Synthetic complexity | [6] |
Spiro[4.5]decane | [4.5]decane | None | 0.85 | High lipophilicity, CNS penetration | Low polarity, poor solubility | [4] |
6,7-Dimethoxy-2-azaspiro[3.3]heptane | [3.3]heptane | 1N | 0.71 | Compact size, improved selectivity (e.g., PARP inhibitors) | Limited steric bulk for target engagement | [4] |
The 7-azaspiro[3.5]nonene core in BMS-986318 was critical for optimizing a non-bile acid FXR agonist. Replacing a piperidine linker with 7-azaspiro[3.5]nonene (analogue 8) maintained potent FXR activation (EC₅₀ = 7.1 nM) while improving microsomal stability (HLM t₁/₂ = 51 min) and in vivo efficacy. The spiro constraint locked the linker geometry, enhancing coactivator (SRC-1) recruitment and reducing CYP7A1 expression by 99% in mice at 3 mg/kg [6].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7